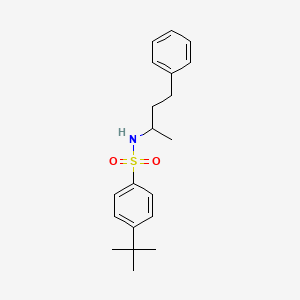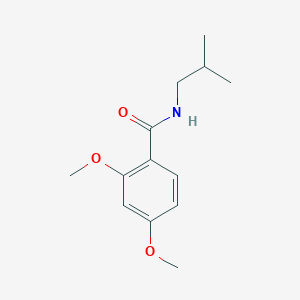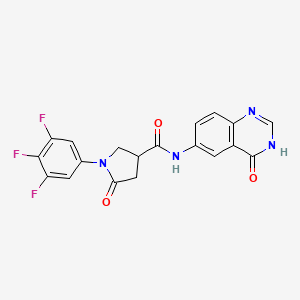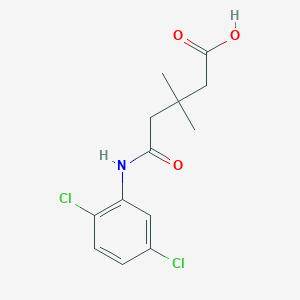![molecular formula C17H18N2O6 B10977798 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977798.png)
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a bicyclic structure with a carboxylic acid group and a nitrophenyl carbamoyl moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the bicyclic core with an appropriate isocyanate, such as 4-ethoxy-2-nitrophenyl isocyanate.
Final Product Formation: The final step involves the purification and crystallization of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3-[(4-Amino-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(4-Ethoxy-2-nitrophenyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and the corresponding carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s derivatives might be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitrophenyl group could also participate in electron transfer reactions, affecting the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- 3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-[(4-Methoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
The presence of both the ethoxy and nitro groups in 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C17H18N2O6 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
3-[(4-ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O6/c1-2-25-11-5-6-12(13(8-11)19(23)24)18-16(20)14-9-3-4-10(7-9)15(14)17(21)22/h3-6,8-10,14-15H,2,7H2,1H3,(H,18,20)(H,21,22) |
InChIキー |
RMFAUPVCEYYWTE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10977723.png)


![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)


![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B10977774.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)

